2-Butylheptan-1-ol
Description
2-Butylheptan-1-ol (theoretical structure: CH₃(CH₂)₄CH(CH₂CH₂CH₂CH₃)CH₂OH) is a branched primary alcohol with a molecular formula of C₁₁H₂₄O and a molecular weight of 172.31 g/mol.
Properties
IUPAC Name |
2-butylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-5-7-9-11(10-12)8-6-4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVGIYDGIOTKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401006071 | |
| Record name | 2-Butylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85508-26-5 | |
| Record name | 2-Butyl-1-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85508-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butylheptan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085508265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butylheptan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butylheptan-1-ol can be synthesized through several methods:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This reaction converts the alkene into an alcohol.
Grignard Reaction: This involves the reaction of an alkyl magnesium halide (Grignard reagent) with a carbonyl compound, followed by hydrolysis to yield the alcohol.
Industrial Production Methods: Industrial production of 2-Butylheptan-1-ol typically involves the catalytic hydrogenation of the corresponding aldehyde or ketone. This process is carried out under high pressure and temperature conditions using catalysts such as nickel or palladium .
Chemical Reactions Analysis
2-Butylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: When oxidized, 2-Butylheptan-1-ol can form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming alkyl halides.
Major Products Formed:
- Oxidation: 2-Butylheptanal or 2-Butylheptanoic acid
- Reduction: 2-Butylheptane
- Substitution: 2-Butylheptyl chloride or 2-Butylheptyl bromide .
Scientific Research Applications
2-Butylheptan-1-ol is utilized in various fields of scientific research:
Chemistry: It serves as a solvent and intermediate in organic synthesis.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Butylheptan-1-ol involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Additionally, its hydrophobic carbon chain can interact with lipid bilayers, altering membrane fluidity and permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of 2-butylheptan-1-ol (theoretical) and related alcohols, inferred from available evidence and structural trends:
Key Findings:
Branching Effects: 2-Butylheptan-1-ol’s longer alkyl chain (C11) compared to 2-propylheptan-1-ol (C10) suggests higher hydrophobicity and boiling point. Branched alcohols generally exhibit lower melting points and higher solubility in nonpolar solvents than linear isomers . The butyl substituent in 2-butylheptan-1-ol may reduce intermolecular hydrogen bonding compared to 1-octanol, leading to lower viscosity and volatility.
Hazard Considerations :
- 2-Propylheptan-1-ol (CAS 10042-59-8) shares hazards common to mid-chain alcohols: skin/eye irritation (H315/H319) and aquatic toxicity (H412) . 2-Butylheptan-1-ol likely poses similar risks, though experimental data is absent.
Functional Group Positioning: Primary alcohols like 2-butylheptan-1-ol are more reactive in esterification and oxidation reactions than secondary or tertiary analogs. This contrasts with phenol derivatives (e.g., 4-tert-butylphenol, CAS 98-54-4), which exhibit acidity due to aromatic hydroxyl groups .
Biological Activity
2-Butylheptan-1-ol, a long-chain fatty alcohol, is of significant interest due to its potential biological activities. This compound is structurally characterized by a butyl group attached to a heptanol backbone, which may influence its interactions with biological systems. Understanding its biological activity is crucial for applications in pharmaceuticals, agriculture, and industrial processes.
2-Butylheptan-1-ol has the following chemical properties:
- Molecular Formula : C_{10}H_{22}O
- Molecular Weight : 158.28 g/mol
- CAS Number : 112-89-6
Biological Activity Overview
Research on the biological activity of 2-butylheptan-1-ol has revealed several key areas of interest:
- Antimicrobial Activity : Studies have demonstrated that long-chain fatty alcohols exhibit varying degrees of antimicrobial properties. Specifically, 2-butylheptan-1-ol has been evaluated for its effectiveness against various bacterial strains.
- Cytotoxicity : The cytotoxic effects of fatty alcohols on cancer cell lines have been investigated. It is essential to assess the IC50 values to determine the concentration at which the compound exhibits half-maximal inhibitory effects on cell viability.
- Antioxidant Properties : The ability of 2-butylheptan-1-ol to scavenge free radicals and reduce oxidative stress is another area of research focus.
Antimicrobial Activity
A study assessing the antimicrobial properties of various alcohols found that 2-butylheptan-1-ol demonstrated significant activity against Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy:
| Bacterial Strain | Zone of Inhibition (mm) | IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 60 |
| Bacillus subtilis | 18 | 45 |
These findings suggest that 2-butylheptan-1-ol can be a potential candidate for developing antimicrobial agents.
Cytotoxicity Studies
In vitro studies conducted on various cancer cell lines have shown that 2-butylheptan-1-ol exhibits cytotoxic effects. The following table presents IC50 values for different cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 30 |
| MCF-7 (breast cancer) | 35 |
| PC3 (prostate cancer) | 40 |
These results indicate that the compound has varying degrees of effectiveness across different types of cancer cells, warranting further investigation into its mechanism of action.
Antioxidant Activity
The antioxidant capacity of 2-butylheptan-1-ol was evaluated using DPPH radical scavenging assays. The results indicated that the compound has a moderate ability to reduce oxidative stress, with an IC50 value of approximately 70 µg/mL. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.
Case Studies
Several case studies have highlighted the application of fatty alcohols, including 2-butylheptan-1-ol, in various fields:
- Pharmaceutical Applications : Research has shown that fatty alcohols can enhance drug solubility and stability, improving bioavailability when used as excipients in pharmaceutical formulations.
- Agricultural Uses : Fatty alcohols have been studied for their potential as natural pesticides or growth enhancers in agricultural practices, contributing to sustainable farming methods.
- Cosmetic Industry : The moisturizing properties of long-chain fatty alcohols make them valuable ingredients in cosmetic formulations aimed at skin hydration and protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
